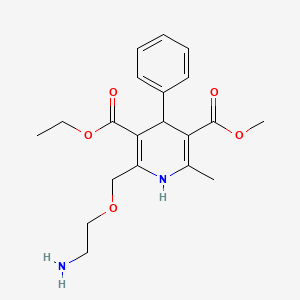
Deschloro Amlodipine
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H26N2O5 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H26N2O5/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14/h5-9,17,22H,4,10-12,21H2,1-3H3 |
Clé InChI |
PEBXGLALMHVYPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN |
Origine du produit |
United States |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying Deschloro Amlodipine in biological samples?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are validated techniques for quantifying this compound. RP-HPLC offers cost-effective separation using C18 columns with UV detection (λ = 237 nm), achieving linearity in the 5–500 ng/mL range . LC-MS/MS enhances sensitivity (limit of detection: 0.1 ng/mL) and specificity for pharmacokinetic studies, using electrospray ionization in positive mode .
- Key Considerations : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) to resolve this compound from metabolites. Include internal standards (e.g., deuterated analogs) to correct matrix effects in plasma samples.
Q. How can researchers confirm the structural identity and purity of synthesized this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For purity, employ RP-HPLC with photodiode array detection to detect impurities at ≥0.1% levels .
- Data Validation : Compare NMR shifts with published spectra of Amlodipine analogs. Purity thresholds should align with ICH guidelines (e.g., ≥95% for in vitro studies).
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s DNA crosslinking activity in hypoxic tumor cells?
- Methodological Answer : Use alkaline comet assays under controlled oxygen conditions (e.g., 0.5% O₂ for hypoxia) to quantify inter-strand DNA crosslinks (ICLs). Pre-treat cells with this compound (2.5–10 nM) for 1 hour, then expose to ionizing radiation (20 Gy). Normalize comet tail intensity to radiation-only controls to isolate ICL-specific effects .
- Critical Parameters :
- Hypoxia Chamber Validation : Confirm oxygen levels using fluorescent probes (e.g., Image-iT® Hypoxia Reagent).
- Dose-Response Analysis : Establish LD₅₀ values (e.g., ~0.9 nM for HCT116 cells) to compare hypoxic vs. normoxic cytotoxicity .
Q. How can contradictory data on this compound’s oxygen-dependent cytotoxicity be resolved?
- Methodological Answer : Address contradictions by standardizing assay conditions:
- Inconsistent ICL Detection : Hypoxia-specific ICL formation requires prolonged drug exposure (>1 hour) and absence of antioxidants (e.g., NAC) to prevent radical quenching .
- Cytotoxicity Variability : Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to assess genetic modifiers of sensitivity.
Q. What in vivo models are suitable for evaluating this compound’s tumor selectivity and off-target effects?
- Methodological Answer : Use xenograft models (e.g., HCT116 colorectal tumors in nude mice) with localized hypoxia induction (e.g., ligation of tumor vasculature). Administer this compound intravenously (0.1–1 mg/kg) and quantify DNA damage via γ-H2AX immunohistochemistry .
- Safety Profiling : Monitor cardiac function (e.g., echocardiography) to assess calcium channel blockade off-target effects, a concern due to structural similarity to Amlodipine .
Guidance for Research Design
- PICO Framework : Define Population (e.g., hypoxic tumor cells), Intervention (this compound dose), Comparison (normoxic cells), Outcome (ICL quantification) .
- FINER Criteria : Ensure feasibility (e.g., access to hypoxia chambers), novelty (e.g., oxygen-dependent mechanisms), and relevance (e.g., translational potential in radiotherapy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


